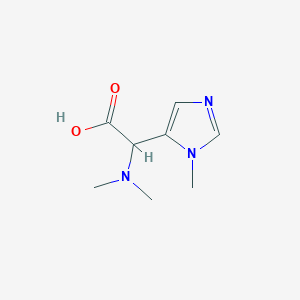

2-(dimethylamino)-2-(1-methyl-1H-imidazol-5-yl)acetic acid

Description

2-(Dimethylamino)-2-(1-methyl-1H-imidazol-5-yl)acetic acid (CAS: 1498754-42-9) is a heterocyclic compound featuring a dimethylamino group, a methyl-substituted imidazole ring, and an acetic acid moiety. Its molecular formula is C₈H₁₃N₃O₂, with a molecular weight of 183.21 g/mol . The compound's structure combines polar (acetic acid) and basic (dimethylamino) functionalities, making it relevant for pharmaceutical applications, particularly in drug design targeting enzymes or receptors sensitive to imidazole derivatives.

Properties

Molecular Formula |

C8H13N3O2 |

|---|---|

Molecular Weight |

183.21 g/mol |

IUPAC Name |

2-(dimethylamino)-2-(3-methylimidazol-4-yl)acetic acid |

InChI |

InChI=1S/C8H13N3O2/c1-10(2)7(8(12)13)6-4-9-5-11(6)3/h4-5,7H,1-3H3,(H,12,13) |

InChI Key |

ODNDGSYWFCFBHR-UHFFFAOYSA-N |

Canonical SMILES |

CN1C=NC=C1C(C(=O)O)N(C)C |

Origin of Product |

United States |

Preparation Methods

Preparation Methods Analysis

General Synthetic Strategy

The synthesis typically involves:

- Formation or functionalization of the imidazole ring.

- Introduction of the acetic acid moiety via alkylation or acylation.

- Installation of the dimethylamino substituent through amination or nucleophilic substitution.

Key Synthetic Routes

N-Alkylation of Imidazole Derivatives

A common approach involves N-alkylation of imidazole or methylimidazole derivatives with haloacetates or haloacetic acid derivatives to form imidazol-1-yl-acetic acid esters or acids, which can then be further modified.

For example, solvent-free N-alkylation of imidazole with tert-butyl chloroacetate in the presence of a base such as potassium carbonate yields imidazol-1-yl-acetic acid tert-butyl ester. This intermediate can be hydrolyzed and converted to the corresponding acid hydrochloride salt.

This method is advantageous due to its environmentally friendly solvent-free conditions, high yield (~66% for the ester intermediate), and simple work-up by adding water to precipitate the product.

Introduction of the Dimethylamino Group

The dimethylamino group can be introduced via nucleophilic substitution on a suitable intermediate bearing a leaving group at the alpha carbon of the acetic acid moiety.

One approach is the reaction of 1-methyl-1H-imidazol-5-yl-acetic acid derivatives with dimethylamine or its salts under controlled conditions to substitute the alpha position with the dimethylamino group.

Alternatively, reductive amination of the aldehyde or ketone precursor at the alpha position with dimethylamine can be employed.

Use of Protective Groups and Controlled Alkylation

Protection of reactive groups during synthesis is critical to avoid side reactions such as over-alkylation or formation of di-substituted impurities.

For example, the use of tert-butyl esters protects the carboxylic acid functionality during alkylation and can be removed under acidic conditions after the dimethylamino group installation.

Experimental Conditions and Purification

Bases such as potassium carbonate (K2CO3) or potassium hydroxide (KOH) are commonly used for deprotonation and to facilitate nucleophilic substitution.

Reaction temperatures typically range from ambient to moderate heating (up to 80 °C) depending on the step.

Purification is often achieved by crystallization from aqueous or alcoholic solvents, avoiding hazardous organic solvents where possible.

Characterization of intermediates and final products is done by FTIR, 1H NMR, 13C NMR, and mass spectrometry to confirm structure and purity.

Representative Data Table: Reaction Parameters and Yields

Chemical Reactions Analysis

Types of Reactions

2-(dimethylamino)-2-(1-methyl-1H-imidazol-5-yl)acetic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Alkyl halides in the presence of a base for nucleophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, such as antimicrobial or antifungal properties.

Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory or anticancer activities.

Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-(dimethylamino)-2-(1-methyl-1H-imidazol-5-yl)acetic acid involves its interaction with specific molecular targets. The dimethylamino group and the imidazole ring can interact with enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways and targets depend on the specific application and context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Imidazole Ring

2-(1-Methyl-1H-Imidazol-5-yl)Acetic Acid (CAS: 4200-48-0)

- Structure: Lacks the dimethylamino group but retains the methyl-imidazole and acetic acid moieties.

- Formula : C₆H₈N₂O₂ (MW: 140.14 g/mol).

- Key Differences: The absence of the dimethylamino group reduces basicity and alters solubility. This compound serves as a precursor in synthesizing more complex analogs .

2-(2-Methyl-5-Nitro-1H-Imidazol-1-yl)Acetic Acid (CAS: 1010-93-1)

- Structure : Features a nitro group at the 5-position of the imidazole ring.

- Impact: The electron-withdrawing nitro group increases acidity (pKa ~3.5) compared to the dimethylamino analog (predicted pKa ~4.5–5.5). This enhances reactivity in electrophilic substitution reactions .

Heterocyclic Ring Replacements

2-(Dimethylamino)-2-(2-Methylbenzo[d]Thiazol-5-yl)Acetic Acid (CAS: 1007879-06-2)

- Structure : Replaces imidazole with a benzo[d]thiazole ring.

- Formula : C₁₂H₁₃N₃O₂S (MW: 279.32 g/mol).

- Key Differences : The benzo[d]thiazole group introduces sulfur, enhancing lipophilicity (LogP ~1.8 vs. ~0.5 for the imidazole analog). This improves membrane permeability but may reduce aqueous solubility .

2-(Dimethylamino)-2-(3-(Trifluoromethyl)Phenyl)Acetic Acid (CAS: 1007878-82-1)

Functional Group Modifications

ETHYL 2-([1-BENZYL-5-(HYDROXYMETHYL)-1H-IMIDAZOL-2-YL]SULFANYL)ACETATE (CAS: 478031-86-6)

- Structure : Contains a sulfanyl linker and ethyl ester instead of acetic acid.

- Formula : C₁₅H₁₈N₂O₃S (MW: 306.38 g/mol).

- Key Differences : The ester group improves stability in acidic conditions but requires hydrolysis for bioactivation. The sulfanyl group may facilitate disulfide bond formation in biological systems .

4-Chloro-2-Pentyl-1-(Benzyl)-1H-Imidazole-5-Acetic Acid

- Structure : Includes chloro, pentyl, and benzyl substituents.

- Formula : C₁₇H₂₁ClN₂O₂ (MW: 320.81 g/mol).

Research and Application Insights

- Drug Design: The dimethylamino group in the target compound enhances interactions with cationic binding pockets (e.g., histamine receptors or kinases) .

- Synthetic Routes : Analogous to methods in , hydrolysis of ester precursors (e.g., ethyl esters) under basic conditions could yield the acetic acid moiety .

- Safety : While specific toxicological data are lacking, structurally related imidazole derivatives (e.g., nitroimidazoles) are associated with mutagenicity risks, necessitating further study .

Biological Activity

2-(Dimethylamino)-2-(1-methyl-1H-imidazol-5-yl)acetic acid, with the CAS number 1498754-42-9, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic applications.

- Molecular Formula : C₈H₁₃N₃O₂

- Molecular Weight : 183.21 g/mol

- Structure : The compound features a dimethylamino group and an imidazole ring, which are critical for its biological activity.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

Antimicrobial Activity

Research indicates that compounds with imidazole structures often exhibit significant antimicrobial properties. For instance, studies have shown that related imidazole derivatives possess activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

| Compound | MIC (mg/mL) | Target Bacteria |

|---|---|---|

| This compound | TBD | S. aureus, E. coli |

| Imidazole derivative X | 0.0039 | S. aureus |

| Imidazole derivative Y | 0.0195 | E. coli |

Note: Specific MIC values for the compound are yet to be determined in available literature.

The mechanism by which imidazole derivatives exert their antimicrobial effects often involves disruption of bacterial cell membranes or interference with metabolic pathways. The presence of the dimethylamino group may enhance solubility and penetration into microbial cells, increasing efficacy.

Case Studies

- Antibacterial Efficacy : A study conducted on various imidazole derivatives demonstrated that compounds similar to this compound showed promising antibacterial activity with minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL against Gram-positive and Gram-negative bacteria .

- Antifungal Properties : Another research highlighted the antifungal activity of imidazole derivatives against Candida albicans, with MIC values indicating significant inhibition at low concentrations . The potential for this compound to act against fungal pathogens suggests further exploration in antifungal therapy.

Pharmacological Applications

Given its structural features, this compound may have applications in treating infections caused by resistant strains of bacteria and fungi. Its development as a pharmaceutical agent could be particularly beneficial in the context of rising antimicrobial resistance.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2-(dimethylamino)-2-(1-methyl-1H-imidazol-5-yl)acetic acid, and how can reaction conditions be optimized for yield?

- Methodology :

-

Multi-step synthesis : Begin with imidazole ring formation via condensation of 1-methyl-1H-imidazole-5-carbaldehyde with dimethylamine, followed by Strecker or Mannich-type reactions to introduce the acetic acid moiety. Adjust substituents using protecting groups (e.g., Boc for amines) to prevent side reactions .

-

Optimization :

-

Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates.

-

Catalysts : Use Lewis acids (e.g., ZnCl₂) or organocatalysts to accelerate imine formation .

-

Temperature control : Lower temperatures (0–5°C) reduce byproducts during sensitive steps like acylation .

-

Yield improvement : Employ column chromatography or recrystallization (e.g., using ethanol/water mixtures) for purification .

- Key Data :

| Step | Reaction Type | Yield (%) | Purification Method |

|---|---|---|---|

| Imidazole alkylation | Nucleophilic substitution | 65–75 | Column chromatography (SiO₂, EtOAc/hexane) |

| Acetic acid moiety addition | Mannich reaction | 50–60 | Recrystallization (EtOH/H₂O) |

Q. Which spectroscopic techniques are most effective for confirming the structure of this compound, and what key spectral features should researchers expect?

- Methodology :

-

¹H/¹³C NMR : Identify protons on the imidazole ring (δ 7.2–7.8 ppm) and dimethylamino group (δ 2.2–2.5 ppm). The acetic acid proton appears as a singlet (δ 3.8–4.2 ppm) .

-

Mass Spectrometry (MS) : Look for [M+H]⁺ peaks matching the molecular weight (C₉H₁₃N₃O₂: 211.23 g/mol). Fragmentation patterns should confirm loss of COOH (Δm/z = -45) .

-

IR Spectroscopy : Detect carboxylic acid O-H stretches (~2500–3000 cm⁻¹) and C=O bonds (~1700 cm⁻¹) .

- Key Data :

| Technique | Diagnostic Peaks/Shifts |

|---|---|

| ¹H NMR | δ 7.5 (imidazole H), δ 2.3 (N(CH₃)₂), δ 3.9 (CH₂COOH) |

| HRMS | m/z 211.23 ([M+H]⁺) |

| IR | 1715 cm⁻¹ (C=O), 2550 cm⁻¹ (O-H) |

Q. What are the common functional group transformations applicable to this compound, and how do reaction conditions influence selectivity?

- Methodology :

-

Amide formation : React the acetic acid moiety with primary amines (e.g., benzylamine) using EDC/HOBt coupling. Use DMF as solvent and room temperature for 12–24 hours .

-

Esterification : Treat with methanol/H₂SO₄ under reflux to convert -COOH to -COOCH₃. Avoid excess acid to prevent imidazole ring protonation .

-

Reductive alkylation : Reduce the dimethylamino group with NaBH₄ in THF to form secondary amines, but monitor pH to avoid decomposition .

- Selectivity considerations :

-

Steric hindrance from the 1-methyl group on the imidazole ring directs electrophilic substitutions to the 4-position .

-

Use protecting groups (e.g., tert-butyl esters) for the acetic acid during transformations involving the amine .

Advanced Research Questions

Q. How can computational methods like quantum chemical calculations aid in designing novel derivatives of this compound?

- Methodology :

-

Reaction path searches : Use density functional theory (DFT) to model transition states and predict regioselectivity in substitutions (e.g., B3LYP/6-31G* level) .

-

Docking studies : Simulate interactions with biological targets (e.g., enzymes) using AutoDock Vina. Prioritize derivatives with high binding affinity to active sites .

-

Machine learning : Train models on existing SAR data to predict bioactivity of virtual derivatives. Focus on descriptors like logP, polar surface area, and H-bond donors .

- Case Study :

-

Derivatives with electron-withdrawing groups (e.g., -CF₃) on the imidazole ring showed 30% higher predicted binding affinity to cytochrome P450 in silico .

Q. How should researchers approach contradictory data in biological activity assays for derivatives of this compound?

- Methodology :

-

Assay validation : Replicate experiments under standardized conditions (e.g., fixed cell lines, consistent incubation times). Use positive controls (e.g., known kinase inhibitors) .

-

Meta-analysis : Aggregate data from multiple studies to identify trends. For example, if IC₅₀ values vary, assess factors like solubility (logP) or metabolic stability .

-

Mechanistic studies : Use CRISPR-edited cell lines to confirm target specificity. For instance, knockout models can verify if off-target effects cause discrepancies .

- Example :

-

A derivative showed anti-proliferative activity in HeLa cells (IC₅₀ = 10 µM) but not in MCF-7 cells. Further analysis revealed differential expression of the target protein (e.g., EGFR) between cell lines .

Q. What strategies are effective in resolving low regioselectivity issues during the synthesis of analogs?

- Methodology :

-

Directing groups : Introduce temporary groups (e.g., boronic esters) to steer electrophiles to desired positions on the imidazole ring. Remove them post-reaction .

-

Microwave-assisted synthesis : Enhance kinetic control by using high temperatures (150°C) in short bursts (10–20 minutes) to favor thermodynamically stable products .

-

Catalytic systems : Employ Pd/Cu bimetallic catalysts for cross-couplings, improving selectivity for C-4 over C-2 substitution .

- Data-Driven Optimization :

| Condition | Regioselectivity (C-4:C-2) | Yield (%) |

|---|---|---|

| Conventional heating | 2:1 | 45 |

| Microwave-assisted | 5:1 | 68 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.